HIV-1 Integrase Inhibition: 1,3-DCQA Matches the Potency of the Leading DCQA Isomer
1,3-Dicaffeoylquinic acid (1,3-DCQA) demonstrates potent inhibition of HIV-1 integrase, a key enzyme in the viral replication cycle, with inhibitory activity comparable to 1,5-DCQA. While 1,5-DCQA is frequently cited for this activity, 1,3-DCQA shows identical IC50 values for inhibiting the enzyme's 3'-end processing (IC50 = 0.35 µg/mL), end joining (IC50 = 0.56 µg/mL), and disintegration (IC50 = 0.84 µg/mL) activities [1]. This places it among the most potent members of the DCQA class as HIV-1 integrase inhibitors.
| Evidence Dimension | HIV-1 Integrase Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.35, 0.56, 0.84 µg/mL for 3'-processing, end joining, and disintegration, respectively. |
| Comparator Or Baseline | 1,5-Dicaffeoylquinic acid (1,5-DCQA) with identical IC50 values of 0.35, 0.56, 0.84 µg/mL. |
| Quantified Difference | No difference in IC50 values. |
| Conditions | In vitro enzymatic assay against HIV-1 integrase catalytic core. |
Why This Matters
For antiviral research programs, 1,3-DCQA offers a potent and chemically distinct alternative to 1,5-DCQA for targeting HIV-1 integrase, potentially mitigating issues related to compound-specific solubility, stability, or off-target effects.
- [1] Robinson, W. E., Jr., Cordeiro, M., Abdel-Malek, S., et al. (1996). Dicaffeoylquinic acid inhibitors of human immunodeficiency virus integrase: Inhibition of the core catalytic domain of human immunodeficiency virus integrase. *Molecular Pharmacology*, 50(4), 846-855. View Source
